molecular formula C13H21N3O2 B6995063 N-[3-[methoxy(methyl)amino]propyl]-3-pyridin-4-ylpropanamide

N-[3-[methoxy(methyl)amino]propyl]-3-pyridin-4-ylpropanamide

Cat. No.: B6995063
M. Wt: 251.32 g/mol
InChI Key: PMAJDZGWRZTZGS-UHFFFAOYSA-N
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Description

N-[3-[methoxy(methyl)amino]propyl]-3-pyridin-4-ylpropanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, which is a common structural motif in many biologically active molecules. The presence of the methoxy(methyl)amino group and the propyl chain further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[methoxy(methyl)amino]propyl]-3-pyridin-4-ylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Methoxy(methyl)amino Group: This step involves the reaction of the intermediate with methoxy(methyl)amine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[methoxy(methyl)amino]propyl]-3-pyridin-4-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy(methyl)amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce this compound alcohol derivatives.

Scientific Research Applications

N-[3-[methoxy(methyl)amino]propyl]-3-pyridin-4-ylpropanamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and other biological processes.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of N-[3-[methoxy(methyl)amino]propyl]-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-3-pyridin-4-ylpropanamide
  • N-[3-(methoxyethyl)amino]propyl]-3-pyridin-4-ylpropanamide
  • N-[3-(methylamino)propyl]-3-pyridin-4-ylpropanamide

Uniqueness

N-[3-[methoxy(methyl)amino]propyl]-3-pyridin-4-ylpropanamide is unique due to the presence of the methoxy(methyl)amino group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[3-[methoxy(methyl)amino]propyl]-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-16(18-2)11-3-8-15-13(17)5-4-12-6-9-14-10-7-12/h6-7,9-10H,3-5,8,11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAJDZGWRZTZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)CCC1=CC=NC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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